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N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Catalog No.
S5978487
CAS No.
M.F
C9H9N3OS2
M. Wt
239.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carbo...

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Molecular Formula

C9H9N3OS2

Molecular Weight

239.3 g/mol

InChI

InChI=1S/C9H9N3OS2/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13)

InChI Key

ANQRKABCVGPWKY-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CS2

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CS2

The exact mass of the compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide is 239.01870427 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Hetaryl Azole Dyes: Research has explored the use of 2-amino-5-ethyl-1,3,4-thiadiazole (a component of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide) in the synthesis of hetaryl azole dyes []. These dyes have potential applications in various industries, but further research is needed.

Additional Information:

  • Scientific databases like PubChem contain information on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide, but do not specify its use in scientific research [].

N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that incorporates both thiadiazole and thiophene functionalities. Its chemical structure is characterized by the presence of a thiadiazole ring substituted at the 5-position with an ethyl group and a carboxamide group attached to a thiophene ring at the 2-position. The molecular formula of this compound is C13H17N3O1S2C_{13}H_{17}N_{3}O_{1}S_{2}, and its molecular weight is approximately 295.4 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, agriculture, and materials science.

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound can be reduced to yield thiols or amines.
  • Substitution Reactions: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, have been studied for their potential biological activities. These compounds exhibit promising properties as:

  • Anticancer Agents: Certain derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Agents: Thiadiazoles have demonstrated activity against bacteria and fungi.
  • Insecticidal Properties: Some studies suggest that this compound may possess insecticidal activity, making it relevant in agricultural applications .

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves several steps:

  • Formation of Thiadiazole Ring: A suitable hydrazide reacts with carbon disulfide and an alkyl halide to form the thiadiazole ring.
  • Introduction of Thiophene and Carboxamide Groups: The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield the final product.
  • Optimization Techniques: Industrial production may utilize continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several applications:

  • Medicinal Chemistry: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Agricultural Chemistry: Investigated for its insecticidal and fungicidal properties.
  • Materials Science: Due to its electronic properties, it may be used in organic electronics and photovoltaic devices.

The interaction mechanisms of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide with biological targets are crucial for understanding its biological activity. The thiadiazole ring's ability to form hydrogen bonds may enhance interactions with enzymes or receptors, potentially modulating their activity. Studies focusing on structure–activity relationships are essential to elucidate how modifications affect its efficacy .

Several compounds share structural similarities with N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. Here are some notable examples:

Compound NameStructureBiological Activity
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamidesSimilar thiadiazole structureInsecticidal
1,3,4-thiadiazolyl-1,2,4-triazolyl hybridsContains both thiadiazole and triazole ringsAnticancer and antimicrobial
N-(5-methylthiazol-2-yl)-carboxamidesThiazole instead of thiadiazoleAntimicrobial

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to its dual functionality from both the thiophene and carboxamide groups. This combination may provide distinct electronic properties that enhance its interaction with biological targets compared to other similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

239.01870427 g/mol

Monoisotopic Mass

239.01870427 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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